molecular formula C24H22ClN5O3 B14112253 8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione

8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B14112253
M. Wt: 463.9 g/mol
InChI Key: DQDPUYMOKCEQBO-UHFFFAOYSA-N
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Description

The compound 8-(3-chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic molecule that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the various substituents through a series of reactions such as halogenation, alkylation, and methoxylation. Each step requires specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and automated reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3-chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

8-(3-chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: has several applications in scientific research:

  • **Chem

Properties

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H22ClN5O3/c1-15-9-10-17(13-18(15)25)30-19(16-7-5-4-6-8-16)14-29-20-21(26-23(29)30)27(2)24(32)28(22(20)31)11-12-33-3/h4-10,13-14H,11-12H2,1-3H3

InChI Key

DQDPUYMOKCEQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5)Cl

Origin of Product

United States

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